Amino leucine - 89937-51-9

Amino leucine

Catalog Number: EVT-14128570
CAS Number: 89937-51-9
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Leucine is found abundantly in high-protein foods such as meat, dairy products, eggs, and legumes. It is classified under branched-chain amino acids, alongside isoleucine and valine. These amino acids are characterized by their aliphatic side chains with a branch, which distinguishes them from other amino acids.

Synthesis Analysis

Methods of Synthesis

Leucine can be synthesized through various biochemical pathways, primarily in microorganisms such as Corynebacterium glutamicum. This organism has been engineered to enhance leucine production through metabolic engineering techniques. For instance, the introduction of specific genes that encode for enzymes involved in the leucine biosynthesis pathway has shown improved yields of this amino acid .

Technical Details

The fermentation process typically involves culturing Corynebacterium glutamicum in a nutrient-rich medium supplemented with glucose and other precursors. The strains are often modified to enhance their ability to produce leucine by knocking out competing pathways or overexpressing key enzymes involved in its synthesis.

Molecular Structure Analysis

Structure

The molecular formula of leucine is C6H13N1O2C_6H_{13}N_1O_2, and its structural representation includes a central carbon atom bonded to an amino group (NH2-NH_2), a carboxyl group (COOH-COOH), a hydrogen atom, and a unique isobutyl side chain. The structural formula can be depicted as follows:

H2NCH(CH2CH3)COOH\text{H}_2N-CH(CH_2CH_3)-COOH

Data

Chemical Reactions Analysis

Reactions

Leucine participates in various biochemical reactions within the body. One notable reaction is its transamination to form ketoisocaproate (KIC), facilitated by the enzyme branched-chain amino acid transaminase (BCAT). This reaction is reversible and plays a significant role in amino acid metabolism.

Technical Details

The transamination process involves the transfer of the amino group from leucine to α-ketoglutarate, producing KIC and glutamate. This reaction occurs predominantly in skeletal muscle and other tissues where leucine metabolism is active .

Mechanism of Action

Process

Leucine exerts its effects primarily through the activation of the mTOR pathway. Upon entering cells via specific transporters (such as LAT1), leucine binds to mTOR, leading to a cascade of signaling events that promote protein synthesis.

Data

Research indicates that elevated levels of leucine can enhance protein synthesis rates significantly by activating key components involved in translation processes, such as ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E (eIF4E) . This activation results in increased mRNA translation efficiency and subsequent protein production.

Physical and Chemical Properties Analysis

Physical Properties

Leucine appears as a white crystalline solid at room temperature. It has a melting point of approximately 288 °C when decomposed and is soluble in water due to its polar amino group.

Chemical Properties

Leucine exhibits typical properties of amino acids, including the ability to form zwitterions at physiological pH. Its side chain contributes to its hydrophobic nature, influencing protein structure and function through hydrophobic interactions.

Applications

Scientific Uses

Leucine has several applications in scientific research and nutrition:

  • Protein Synthesis Studies: Leucine's role in stimulating mTOR makes it an important subject for studies on muscle growth and recovery.
  • Dietary Supplements: It is commonly included in sports nutrition products aimed at enhancing muscle recovery and growth.
  • Metabolic Research: Leucine’s involvement in metabolic pathways makes it relevant for studies on obesity, diabetes, and other metabolic disorders.
Molecular Mechanisms of Leucine-Mediated Anabolic Signaling

mTORC1 Activation Pathways in Protein Translation Regulation

Rag GTPase-Dependent Lysosomal Localization of mTORC1

The Rag GTPases (RagA/B and RagC/D) constitute a critical amino acid-sensing machinery that orchestrates mTORC1 translocation to lysosomal membranes—a prerequisite for mTORC1 activation. Under leucine-sufficient conditions, Rag heterodimers adopt an "active" conformation (GTP-bound RagA/B complexed with GDP-bound RagC/D), enabling direct interaction with the mTORC1 subunit Raptor. This Rag-Raptor binding recruits mTORC1 to the lysosomal surface, where it encounters its direct activator, Rheb (Ras homolog enriched in brain). The lysosomal tethering of Rag GTPases is mediated by the pentameric Ragulator complex (LAMTOR1-5), which anchors Rags via their C-terminal roadblock domains. Structural studies confirm that LAMTOR1 undergoes lipid modifications (myristoylation and palmitoylation) for stable membrane association [3] [10].

Concomitantly, the vacuolar H⁺-ATPase (v-ATPase) proton pump acts as a scaffold that strengthens Ragulator-Rag interactions during amino acid sufficiency. The v-ATPase-Ragulator assembly functions as a non-canonical guanine nucleotide exchange factor (GEF), promoting GTP loading onto RagA/B. Disruption of v-ATPase activity through pharmacological inhibition (e.g., bafilomycin A1) abrogates leucine-induced mTORC1 lysosomal localization and activation, underscoring its indispensability [3] [10]. The solute carrier transporter SLC38A9 further augments this system by facilitating arginine efflux from lysosomes, thereby stabilizing the Ragulator-Rag-v-ATPase supercomplex [3].

Table 1: Core Components of Rag GTPase-mTORC1 Recruitment Machinery

ComponentFunctionActivation State under Leucine Sufficiency
RagA/B (GTP-bound)Binds Raptor; recruits mTORC1 to lysosomeActive conformation
RagC/D (GDP-bound)Completes heterodimer; stabilizes Rag-Raptor interactionActive conformation
Ragulator (LAMTOR1-5)Scaffold for Rag lysosomal anchoring; GEF activity for RagA/BEnhanced v-ATPase binding
v-ATPaseProton pump; promotes Ragulator GEF activityStrengthened Ragulator interaction
SLC38A9Arginine sensor; stabilizes Rag-Ragulator-v-ATPase complexArginine-dependent activation

Sestrin 2 and Leucyl-tRNA Synthetase as Leucine Sensors

Intracellular leucine concentrations are monitored by specialized sensors that relay signals to mTORC1. Sestrin 2, a conserved stress-inducible protein, binds leucine with high affinity (Kd ≈ 20 μM) via a hydrophobic pocket within its amino acid-binding domain. Under leucine deprivation, Sestrin 2 interacts with and inhibits GATOR2 (a component of the GATOR1/2 regulatory complex). GATOR2 suppression permits GATOR1 to act as a GTPase-activating protein (GAP) toward RagA/B, locking it in an inactive GDP-bound state. Leucine binding induces conformational changes in Sestrin 2, triggering its dissociation from GATOR2. Liberated GATOR2 then inhibits GATOR1, enabling RagA/B to adopt its GTP-bound "active" conformation and subsequently engage mTORC1 [6] [9].

Parallelly, leucyl-tRNA synthetase (LRS) functions as a bidirectional leucine sensor. In mammals, LRS exhibits GAP activity toward RagD during amino acid sufficiency. Upon leucine binding, LRS undergoes a conformational shift that activates its GAP domain, accelerating GTP hydrolysis on RagD. This stabilizes the active Rag heterodimer (RagA/B-GTP:RagD-GDP), facilitating mTORC1 recruitment. Genetic ablation of LRS abolishes leucine-induced mTORC1 activation, confirming its non-canonical role beyond protein synthesis [2] [6].

Table 2: Leucine-Sensing Mechanisms Regulating mTORC1

SensorMechanism of Leucine SensingDownstream TargetFunctional Outcome
Sestrin 2Direct leucine binding; dissociation from GATOR2GATOR1/2 complexRagA/B GTP-loading; mTORC1 lysosomal recruitment
Leucyl-tRNA Synthetase (LRS)Conformational change enhancing RagD GAP activityRagD GTP hydrolysisStabilizes active Rag heterodimer
SLC38A9Arginine-dependent Ragulator-Rag stabilizationRagulator-Rag complexAugments leucine sensing fidelity

Downstream Effectors of mTORC1 in Ribosome Biogenesis

Phosphorylation Dynamics of S6K1 and 4EBP1

Upon lysosomal activation, mTORC1 phosphorylates key translational regulators, notably ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1). S6K1 phosphorylation occurs at Thr389 within its hydrophobic motif, inducing a conformational change that permits phosphoinositide-dependent kinase 1 (PDK1) to phosphorylate Thr229, fully activating S6K1. Activated S6K1 then phosphorylates ribosomal protein S6 (rpS6), enhancing the translation of 5ʹ-terminal oligopyrimidine (5ʹTOP) mRNAs encoding ribosomal proteins and elongation factors. This cascade is indispensable for ribosome biogenesis and cell growth. In humans, oral leucine administration (0.12 g/kg lean mass) induces rapid S6K1 phosphorylation (within 15–30 min), correlating with a ~100% increase in muscle protein synthesis [1] [9].

Concurrently, mTORC1 phosphorylates 4EBP1 at multiple residues (Thr37/46, Ser65, Thr70), triggering its dissociation from eukaryotic initiation factor 4E (eIF4E). Non-phosphorylated 4EBP1 binds eIF4E and sterically hinders its interaction with eIF4G. Phosphorylation releases eIF4E, permitting eIF4G to assemble the eIF4F initiation complex. Leucine deprivation in rat liver models suppresses 4EBP1 phosphorylation, sequestering eIF4E and stalling cap-dependent translation. Intriguingly, leucine reactivates 4EBP1 phosphorylation faster than other amino acids, highlighting its primacy in translational control [1] [9].

Eukaryotic Initiation Factor 4F Complex Assembly Mechanisms

The eIF4F complex—comprising eIF4E (cap-binding subunit), eIF4G (scaffolding protein), and eIF4A (RNA helicase)—is the central driver of cap-dependent mRNA translation. Leucine-mediated 4EBP1 hyperphosphorylation liberates eIF4E, enabling it to bind the 5ʹ-7-methylguanosine (m⁷G) cap of mRNAs. eIF4E then recruits eIF4G, which serves as a platform for assembling eIF4A, eIF4B, and poly(A)-binding protein (PABP), forming a closed-loop mRNA structure essential for efficient translation initiation.

Leucine further enhances eIF4F assembly by modulating eIF4G phosphorylation via S6K1. Activated S6K1 phosphorylates eIF4G at Ser1108 and Ser1148, augmenting its affinity for eIF4E and eIF4A. In neonatal piglets, leucine infusion (400 μmol·kg⁻¹·h⁻¹) increases eIF4E•eIF4G complex formation by >50% within 1 hour, concomitant with reduced eIF4E•4EBP1 binding. This dual leucine effect—4EBP1 inactivation and eIF4G activation—synergistically promotes eIF4F assembly and global protein synthesis [6].

Table 3: Leucine-Dependent Translational Effectors in mTORC1 Signaling

EffectorPhosphorylation Site(s)Functional ConsequenceBiological Impact
S6K1Thr389 (mTORC1), Thr229 (PDK1)Full kinase activation; rpS6 phosphorylationEnhanced translation of 5ʹTOP mRNAs
4EBP1Thr37/46, Ser65, Thr70Dissociation from eIF4E; proteasomal degradationeIF4E liberation for eIF4F assembly
eIF4GSer1108, Ser1148 (S6K1-dependent)Increased affinity for eIF4E and eIF4AStabilization of eIF4F complex

Concluding Remarks

Leucine’s dominance in regulating protein homeostasis stems from its multifaceted role in mTORC1 activation: it recruits mTORC1 to lysosomes via Rag GTPases, de-represses mTORC1 through Sestrin 2-GATOR2 and LRS-Rag axes, and licenses downstream effectors (S6K1, 4EBP1) to stimulate ribosome biogenesis and eIF4F assembly. These molecular insights illuminate why leucine-enriched formulations potentiate anabolism in muscle-wasting conditions and aging.

Properties

CAS Number

89937-51-9

Product Name

Amino leucine

IUPAC Name

2-hydrazinyl-4-methylpentanoic acid

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C6H14N2O2/c1-4(2)3-5(8-7)6(9)10/h4-5,8H,3,7H2,1-2H3,(H,9,10)

InChI Key

KGMROVDTWHJSIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.